molecular formula C24H27NO3 B5093175 1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine

1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine

Cat. No.: B5093175
M. Wt: 377.5 g/mol
InChI Key: JBQUAGNGMDWXIB-UHFFFAOYSA-N
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Description

1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine is an organic compound that features a complex structure with multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine typically involves multiple steps, including the formation of the ethanamine backbone and the introduction of the diphenyl and trimethoxybenzyl groups. One common synthetic route involves the following steps:

    Formation of the Ethanamine Backbone: This can be achieved through the reaction of an appropriate amine with a halogenated ethanamine precursor under basic conditions.

    Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via a Friedel-Crafts alkylation reaction, using a suitable diphenyl halide and a Lewis acid catalyst.

    Attachment of the Trimethoxybenzyl Group: The final step involves the reaction of the intermediate with 2,3,4-trimethoxybenzyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethoxy-N-(2,3,4-trimethoxybenzyl)ethanamine
  • 2-(2,3-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
  • N1-(2,3,4-trimethoxybenzyl)-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine

Uniqueness

1,2-diphenyl-N-(2,3,4-trimethoxybenzyl)ethanamine is unique due to its specific combination of diphenyl and trimethoxybenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,2-diphenyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-26-22-15-14-20(23(27-2)24(22)28-3)17-25-21(19-12-8-5-9-13-19)16-18-10-6-4-7-11-18/h4-15,21,25H,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQUAGNGMDWXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC(CC2=CC=CC=C2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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